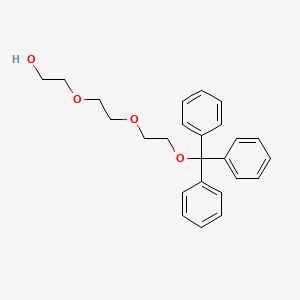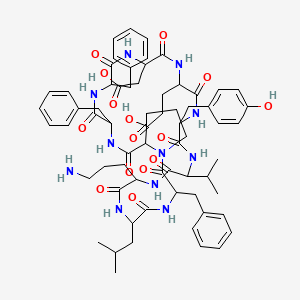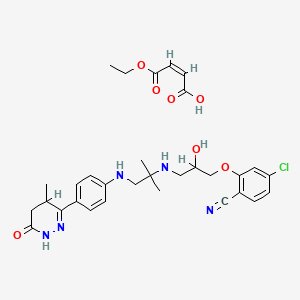
エノボスアーム
概要
説明
科学的研究の応用
作用機序
エノボスアームは、筋肉と骨の組織にあるアンドロゲン受容体に選択的に結合することでその効果を発揮します。結合すると、アンドロゲン受容体の立体構造変化が誘導され、筋肉の成長と骨の健康に関与する特定の遺伝子の活性化につながります。 この選択的な活性化により、前立腺肥大や脱毛など、アナボリックステロイドに一般的に関連する副作用が最小限に抑えられます . エノボスアームの作用機序には、アンドロゲン受容体経路のモジュレーションが含まれ、他の組織を保護しながら、筋肉と骨にアナボリック効果を促進します .
類似の化合物との比較
エノボスアームは、組織選択的な効果により、選択的アンドロゲン受容体モジュレーターの中で独特です。類似の化合物には、次のようなものがあります。
リガンドロール(LGD-4033): 類似のアナボリック効果を持つ別のSARMですが、組織選択性が異なります。
テストロン(RAD-140): 筋肉と骨に強力なアナボリック効果があることで知られるSARM。
アンドリン(S-4): 主に筋肉と骨に影響を与える、異なる選択性プロファイルを持つSARM.
エノボスアームのユニークさは、バランスの取れたアナボリック効果と好ましい安全性プロファイルにあり、さらなる臨床開発の有望な候補となっています .
生化学分析
Biochemical Properties
Enobosarm is a nonsteroidal SARM, acting as an agonist of the androgen receptor (AR), the biological target of androgens and anabolic steroids like testosterone and dihydrotestosterone . It shows dissociation of effect between tissues in preclinical studies, with agonistic and anabolic effects in muscle and bone, agonistic effects in breast, and partially agonistic or antagonistic effects in the prostate gland and seminal vesicles .
Cellular Effects
Enobosarm has been shown to have varying full agonist or partial agonist or antagonist actions in specific tissues, including potent agonistic and anabolic effects in muscle and bone, potent agonistic effects in AR-expressing human breast cancer cell lines like MCF-7 and MDA-MB-231, and partially agonistic or antagonistic effects in the prostate gland and seminal vesicles .
Molecular Mechanism
Enobosarm acts as a ligand by diffusing into the cell and binding to the androgen receptor in the cytoplasm. This creates a receptor–ligand complex that translocates to the nucleus where it binds to DNA and acts as a transcriptional regulator of androgen genes response .
Temporal Effects in Laboratory Settings
In a phase 2 trial, enobosarm showed anti-tumor activity in patients with ER-positive, HER2-negative advanced breast cancer, showing that AR activation can result in clinical benefit . The median follow-up was 7.5 months .
Dosage Effects in Animal Models
In animal models, enobosarm has been shown to increase skeletal muscle mass
Metabolic Pathways
Enobosarm is metabolized by CYP3A4, UGT1A1, UGT2B7
Transport and Distribution
Enobosarm is orally bioavailable due to a lack of extensive first-pass metabolism. In rats, the oral bioavailability of enobosarm was found to be 100%. Enobosarm is rapidly absorbed with oral administration and reaches maximal concentrations median 1.0 hours (range 1.0–2.0 hours) following administration .
Subcellular Localization
As a ligand of the androgen receptor, it is expected to be located in the cytoplasm before it binds to the androgen receptor, and then translocates to the nucleus where it exerts its effects .
準備方法
合成経路と反応条件
エノボスアームの合成は、いくつかのステップで構成され、主要な中間体の調製から始まります。一般的な合成経路の1つは、次のステップを含みます。
アリールプロピナミドコアの形成: これは、4-シアノフェノールと4-シアノ-3-(トリフルオロメチル)ベンゾイルクロリドを塩基の存在下で反応させて、アリールプロピナミドコアを形成することです。
水酸化: その後、アリールプロピナミドコアは、適切な酸化剤を使用して水酸化され、ヒドロキシル基が導入されます。
最終カップリング: 水酸化された中間体は、特定の反応条件下で2-ヒドロキシ-2-メチルプロパンアミドとカップリングして、エノボスアームが生成されます.
工業的生産方法
エノボスアームの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 重要な考慮事項には、溶媒の選択、温度制御、再結晶やクロマトグラフィーなどの精製方法が含まれます .
化学反応の分析
反応の種類
エノボスアームは、次のようなさまざまな化学反応を起こします。
酸化: エノボスアームは、酸化されて対応する酸化物を形成できます。
還元: 還元反応は、エノボスアームをその還元形に変換できます。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、アルキル化剤.
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって酸化物が生成される可能性があり、還元によってエノボスアームの還元形が生成される可能性があります .
科学的研究の用途
医学: エノボスアームは、筋肉の消耗症、骨粗鬆症、特定の種類の乳がんの治療において有望な結果を示しています。
生物学: エノボスアームは、アンドロゲン受容体シグナル伝達経路とその筋肉と骨の健康における役割を研究するために研究で使用されます.
化学: エノボスアームは、選択的アンドロゲン受容体モジュレーターの合成と反応性を研究するためのモデル化合物として役立ちます.
類似化合物との比較
Enobosarm is unique among selective androgen receptor modulators due to its tissue-selective effects. Similar compounds include:
Ligandrol (LGD-4033): Another SARM with similar anabolic effects but different tissue selectivity.
Testolone (RAD-140): A SARM known for its potent anabolic effects on muscle and bone.
Andarine (S-4): A SARM with a different selectivity profile, primarily affecting muscle and bone.
Enobosarm’s uniqueness lies in its balanced anabolic effects and favorable safety profile, making it a promising candidate for further clinical development .
特性
IUPAC Name |
(2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGVJMBLXIUVRD-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30233006 | |
| Record name | Enobosarm | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30233006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
841205-47-8 | |
| Record name | MK 2866 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=841205-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enobosarm [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841205478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enobosarm | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12078 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enobosarm | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30233006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENOBOSARM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3571H3R8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B1683695.png)
![Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester](/img/structure/B1683696.png)


